molecular formula C12H10ClNO3S B12117519 3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B12117519
M. Wt: 283.73 g/mol
InChI Key: VWDVPSMDCKBVBM-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H10ClNO3S It is characterized by the presence of a chloro group, a methoxy group, and a thiazole ring attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.

    Thiazole Ring Introduction: The thiazole ring is introduced through a nucleophilic substitution reaction. This involves reacting 3-chloro-5-methoxybenzaldehyde with a thiazole derivative under basic conditions.

    Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

    Reduction: 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the thiazole ring, in particular, is of interest due to its occurrence in many biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for diverse chemical transformations, making it a versatile intermediate.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in certain applications.

    5-Methoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde: Similar structure but different substitution pattern, affecting its reactivity and applications.

    4-Chloro-3-methoxybenzaldehyde: Another related compound with different substitution, impacting its chemical properties.

Uniqueness

3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the combination of a chloro group, a methoxy group, and a thiazole ring on a benzaldehyde core. This unique structure imparts distinct chemical reactivity and potential bioactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C12H10ClNO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3

InChI Key

VWDVPSMDCKBVBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CSC=N2

Origin of Product

United States

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